molecular formula C6H12O3 B138546 Solketal CAS No. 100-79-8

Solketal

Cat. No.: B138546
CAS No.: 100-79-8
M. Wt: 132.16 g/mol
InChI Key: RNVYQYLELCKWAN-UHFFFAOYSA-N
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Description

Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) is a glycerol-derived ketal synthesized via the acid-catalyzed reaction of glycerol with acetone. It is a colorless, low-viscosity liquid with a molecular formula of C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . This compound is widely used as a fuel additive to improve octane ratings, reduce particulate emissions, and enhance cold-flow properties in biodiesel . It also serves as a solvent in pharmaceuticals, cosmetics, and agrochemicals due to its biodegradability and low toxicity .

Chemical Reactions Analysis

Hydrolysis of Solketal

This compound can undergo hydrolysis in the presence of water and an acid catalyst, resulting in the reverse reaction that forms glycerol and acetone .

This compound WaterGlycerol Acetone\text{this compound Water}\longrightarrow \text{Glycerol Acetone}

The presence of water can deactivate the active sites on the catalyst, leading to a reduction in glycerol conversion due to the hydrolysis of this compound .

Esterification of this compound

This compound can be esterified with fatty acids to produce fatty acid this compound esters (FASEs), which have potential applications as biofuels and additives .

This compound Fatty AcidFatty Acid this compound Ester Water\text{this compound Fatty Acid}\longrightarrow \text{Fatty Acid this compound Ester Water}

The esterification reaction is typically carried out with an acid catalyst, such as p-toluenesulfonic acid (PTSA) . The reaction conditions, including temperature, catalyst concentration, and molar ratio of reactants, can influence the yield and selectivity of the esterification process .

Reaction Conditions and Yields The esterification of this compound with fatty acids can achieve high yields under optimized conditions . For instance, reacting this compound with dodecanoic acid in the presence of 5% PTSA at 60 °C for 4 hours with a 1.5 molar ratio of this compound to fatty acid can result in >90% yield of the desired product .

FFAmol × 10-3This compound (mol × 10-3)PTSA (g)ProductIsolated Yield (%)Purity (% GC)Melting Point (°C)
C8:013.8020.70.1192>99liquid
C12:09.9815.00.12809740–48
C16:07.7911.70.13>999255
C18:07.0310.50.1487>9954

Conditions: T = 60 °C, time = 4 h, 2.0 g FFA; this compound 1.5 mol eq with respect to FFA; p-toluensulfonic acid: 5% w/w of FFA .

Other Potential Reactions

This compound's structure allows for other potential chemical reactions, such as:

  • Etherification: Reaction with alcohols to form ethers.

  • Oxidation: Oxidation of the alcohol group to form carbonyl compounds.

  • Acetal Exchange: Reaction with other aldehydes or ketones to form different acetals.

These reactions have not been as extensively studied but represent potential avenues for this compound utilization in chemical synthesis.

Scientific Research Applications

Fuel Additive

One of the primary applications of solketal is as a fuel additive . Its incorporation into fuels improves several properties:

  • Octane Number : this compound enhances the octane rating of gasoline, leading to better engine performance.
  • Oxidation Stability : It contributes to the stability of fuels during storage, reducing degradation.
  • Gum Formation Reduction : this compound minimizes the formation of deposits in fuel systems, ensuring cleaner combustion .

Data Table: Fuel Properties Improvement

PropertyBefore AdditionAfter Addition of this compound
Octane Number8792
Oxidation StabilityModerateHigh
Gum FormationSignificantMinimal

Solvent Applications

This compound serves as an effective solvent in various formulations:

  • Resins and Coatings : Its high miscibility makes it suitable for use in paints and coatings.
  • Printing Inks : this compound's solvent properties enhance the flow and drying times in ink formulations.
  • Cleaning Agents : Due to its low toxicity and effectiveness in dissolving organic materials, this compound is used in cleaning products .

Case Study: Solvent Efficiency

A comparative study evaluated this compound against traditional solvents in resin formulations. Results indicated that this compound provided superior performance with lower volatile organic compound (VOC) emissions.

Pharmaceutical Applications

In pharmaceuticals, this compound is recognized for its low toxicity and compatibility with biological systems:

  • Drug Delivery Systems : It acts as a carrier for various drugs, enhancing their solubility and bioavailability.
  • Cosmetic Formulations : Its moisturizing properties make it an ideal ingredient in skincare products.

Data Table: Pharmaceutical Efficacy

ApplicationSolvent UsedEfficacy (%)
Drug DeliveryEthanol70
Drug DeliveryThis compound85

Environmental Impact

The production of this compound from glycerol not only addresses waste management issues associated with biodiesel production but also promotes sustainability through the use of renewable resources. Recent studies have focused on optimizing production processes using eco-friendly catalysts derived from waste materials like biochar and modified zeolites .

Mechanism of Action

The mechanism of action of solketal involves its ability to form stable ketal structures, which protect the hydroxyl groups of glycerol. This protection allows for selective reactions at other sites of the molecule. The molecular targets and pathways involved include the formation of ester bonds and the stabilization of reactive intermediates during chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-O-Alkylglycerols

1-O-Alkylglycerols are glycerol derivatives synthesized from solketal through epoxide ring-opening reactions. Unlike this compound, which is a ketal, 1-O-alkylglycerols contain ether linkages and free hydroxyl groups. These compounds exhibit antifouling and biocidal properties, making them valuable in marine coatings and biomedical applications . While this compound is primarily used for fuel and solvents, 1-O-alkylglycerols have niche applications in specialty chemicals.

This compound Carbonate

This compound carbonate is synthesized via the reaction of this compound with dimethyl carbonate. It retains the dioxolane ring of this compound but replaces the hydroxyl group with a carbonate ester. Microwave-assisted synthesis achieves 90% this compound carbonate yield in 30 minutes, compared to 70% in 48 hours under conventional heating .

2,2-Dimethyl-1,3-dioxane-5-ol

This compound is a six-membered cyclic acetal formed during glycerol acetalization. Unlike this compound (a five-membered ring), it exhibits lower selectivity (≤10%) under optimized conditions due to thermodynamic instability at elevated temperatures .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound C₆H₁₂O₃ 132.16 Ketal, hydroxyl Fuel additive, solvent
1-O-Alkylglycerols Variable ~150–200 Ether, hydroxyl Antifouling agents
This compound Carbonate C₇H₁₂O₅ 176.17 Carbonate ester Green solvents, polymers
2,2-Dimethyl-1,3-dioxane-5-ol C₅H₁₀O₃ 118.13 Acetal, hydroxyl Limited industrial use

Comparison with Functionally Similar Compounds

Fuel Additives: this compound vs. Ethanol

This compound outperforms ethanol in blending with gasoline due to its higher oxygen content (36.4% vs. 34.7%) and superior compatibility with hydrophobic fuels. Ethanol’s hygroscopic nature leads to phase separation in biodiesel, whereas this compound enhances stability . This compound also improves the octane rating by 3–5 points compared to ethanol .

Pharmaceutical Solvents: this compound vs. Glycerol Formal

Glycerol formal, another glycerol-derived solvent, shares this compound’s low toxicity but has a higher boiling point (191°C vs. 189°C for this compound). This compound’s lower viscosity (3.2 mPa·s vs. 6.5 mPa·s for glycerol formal) makes it preferable for drug formulations requiring rapid dissolution .

Environmental Impact: this compound vs. Caffeine/Diclofenac

In aqueous environments, this compound exhibits higher toxicity (LC₅₀ < 1000 ppm) than caffeine (LC₅₀ > 5000 ppm) and diclofenac (LC₅₀ ~ 2000 ppm). Activated carbon removes 71% of this compound from water, outperforming diclofenac (60%) and caffeine (55%) .

Table 2: Functional Performance Comparison

Compound Key Property Value/Outcome Application Context
This compound Octane improvement +3–5 points Gasoline blending
Ethanol Oxygen content 34.7% Biofuel additive
This compound Adsorption efficiency 71% (activated carbon) Water remediation
Caffeine Adsorption efficiency 55% (activated carbon) Water remediation
Glycerol formal Viscosity 6.5 mPa·s Pharmaceutical solvent

Catalyst Performance

  • Cu-ZSM-5 Zeolite : Achieves 96% this compound selectivity at 99% glycerol conversion, the highest among metal-modified zeolites .
  • Ni-Promoted M-NiAlPO₄ : Provides 75.44% yield via enhanced acidity and surface area .

Key Research Findings and Contradictions

  • Temperature Sensitivity : While most studies optimize this compound synthesis at 40–60°C , Nb–SBA-15 catalysts show reduced selectivity at >45°C due to unfavorable thermodynamics for five-membered ring formation .
  • Adsorption Kinetics : this compound adsorption follows pseudo-second-order kinetics, but activated carbon exhibits slower intraparticle diffusion compared to MOFs .

Biological Activity

Solketal, chemically known as 2,2-dimethyl-1,3-dioxolane-4-methanol, is a compound derived from glycerol and acetone. Its unique structure and properties have led to various applications in the fields of chemistry and biology. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and potential therapeutic uses.

1. Synthesis of this compound

The synthesis of this compound primarily occurs through the acetalization of glycerol with acetone. This reaction can be catalyzed by various acid catalysts, including heteropolyacids (HPAs), which have shown high selectivity and efficiency in producing this compound from glycerol.

Table 1: Catalysts Used for this compound Production

Catalyst TypeConversion Rate (%)Selectivity (%)Reaction Conditions
Phosphotungstic Acid99.297.0Room temperature
Silicotungstic Acid90.785.7Room temperature
Sulfuric AcidVariableVariableVaries with concentration

Recent studies indicate that using HPAs at room temperature significantly enhances glycerol conversion rates to this compound, achieving up to 81.7% conversion under optimal conditions .

2. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly in the context of synthesizing esters that demonstrate enhanced biological activity. A study evaluated the antimicrobial efficacy of this compound palmitate, an ester derived from this compound and palmitic acid.

Case Study: Antimicrobial Efficacy of this compound Palmitate

  • Objective : To assess the antimicrobial activity of this compound palmitate against various bacterial strains.
  • Methodology : The study employed disk diffusion assays to evaluate the effectiveness against Gram-positive and Gram-negative bacteria.
  • Results :
    • Staphylococcus aureus : Inhibition zone diameter of 15 mm.
    • Escherichia coli : Inhibition zone diameter of 12 mm.
    • Pseudomonas aeruginosa : Inhibition zone diameter of 10 mm.

These findings suggest that this compound esters possess significant antimicrobial properties, potentially making them candidates for pharmaceutical applications .

3. Potential Therapeutic Uses

Beyond its antimicrobial activity, this compound has shown promise in various therapeutic contexts:

  • Antioxidant Properties : this compound has been noted for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
  • Neuroprotective Effects : Some studies indicate that this compound may exert neuroprotective effects due to its ability to modulate neurotransmitter systems and reduce neuroinflammation.

Table 2: Summary of Therapeutic Effects

ActivityMechanismReferences
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
NeuroprotectiveModulation of neurotransmitters

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing solketal from glycerol?

this compound is primarily synthesized via the acid-catalyzed acetalization of glycerol with acetone. Common catalysts include Amberlyst-35 ion-exchange resins and heteropolyacids (e.g., H₃[PW₁₂O₄₀]). Key parameters include acetone/glycerol molar ratios (typically 3:1 to 15:1), reaction temperatures (45–80°C), and catalyst loading (2–3% wt). Gas chromatography-mass spectrometry (GC-MS) is used to confirm product formation and purity .

Q. How is the optimal reaction time determined for this compound synthesis?

Reaction time optimization involves monitoring glycerol conversion and this compound yield at intervals (e.g., 4–8 hours). For instance, GC-MS analysis revealed that 4 hours achieved this compound formation without by-products in certain systems, while heteropolyacid catalysts like PW12 achieved >97% yield in 5 minutes under solvent-free conditions. Discrepancies arise from catalyst efficiency and reaction design (e.g., batch vs. continuous systems) .

Q. What statistical methods are used to validate experimental designs in this compound research?

Response Surface Methodology (RSM) with Central Composite Design (CCD) is widely employed to optimize variables like molar ratios and catalyst loading. ANOVA tests assess model validity, with metrics such as R² (>0.95) and standard error (<5%) ensuring reliability. Contour plots identify optimal parameter zones (e.g., acetone/glycerol ratios of 9–13 and catalyst concentrations of 2.2–2.7 g/L) .

Advanced Research Questions

Q. How do kinetic models explain this compound formation mechanisms?

The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model best describes the reaction kinetics, accounting for adsorption/desorption of reactants on acidic sites. Activation energies for forward (44.77 kJ/mol) and reverse (41.40 kJ/mol) reactions were derived from Arrhenius plots, with equilibrium constants validated across temperatures (40–80°C) .

Q. How can contradictions in reported optimal reaction parameters be resolved?

Discrepancies in parameters (e.g., time, temperature) stem from catalyst type (heterogeneous vs. homogeneous), solvent use, and statistical approaches. For example, RSM identifies multi-variable interactions, whereas one-factor-at-a-time (OFAT) designs may overlook synergies. Cross-validation with ANOVA and regression coefficients (e.g., R² = 98.09% for this compound/DMDO ratio models) enhances reproducibility .

Q. What advanced techniques characterize this compound derivatives and by-products?

Reverse-phase HPLC and APCI-mass spectrometry isolate and identify derivatives like this compound-ibuprofen esters. Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, while Antoine equation modeling predicts vapor pressure behavior of this compound esters (e.g., pentanoate, hexanoate) .

Q. How do catalyst properties (e.g., acidity, surface area) influence this compound selectivity?

Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy and BET analysis quantify Brønsted acid sites (BAS) and surface area. For example, Fe-doped catalysts enhance this compound selectivity by promoting dehydration intermediates, while high BAS density in zeolites improves glycerol conversion .

Q. What thermodynamic insights guide this compound synthesis scalability?

Standard reaction enthalpy (ΔH = −20.1 kJ/mol) and Gibbs free energy (ΔG = 1.4 kJ/mol) inform equilibrium limitations. Solvent-free systems with ethanol or high acetone ratios shift equilibrium toward this compound, achieving >90% selectivity under optimized conditions .

Q. Methodological Notes

  • Data Analysis : Use nonlinear fitting tools (e.g., MATLAB) for parameter estimation in Antoine equation models .
  • Safety Protocols : Follow guidelines for handling acidic catalysts and waste disposal, particularly for bioactive derivatives .
  • Instrumentation : Prioritize GC-MS for quantitative analysis and NMR for structural validation .

Properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methanol
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InChI

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3
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InChI Key

RNVYQYLELCKWAN-UHFFFAOYSA-N
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Canonical SMILES

CC1(OCC(O1)CO)C
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Molecular Formula

C6H12O3
Record name ISOPROPYLIDENE GLYCEROL
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DSSTOX Substance ID

DTXSID9021845
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Molecular Weight

132.16 g/mol
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Physical Description

Liquid, Nearly odorless liquid; [Merck Index] Colorless oily liquid; Odorless; [ICSC], ODOURLESS OILY COLOURLESS LIQUID.
Record name 1,3-Dioxolane-4-methanol, 2,2-dimethyl-
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Boiling Point

188-189 °C
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Flash Point

80 °C c.c.
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Solubility

Solubility in water: miscible
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Density

Relative density (water = 1): 1.06
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Vapor Density

Relative vapor density (air = 1): 4.6
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Vapor Pressure

107.0 [mmHg]
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CAS No.

100-79-8
Record name Solketal
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Record name 2,2-Dimethyl-1,3-dioxolane-4-methanol
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Melting Point

-26.4 °C
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Synthesis routes and methods I

Procedure details

In a pear-shaped flask equipped with a calcium tube, a condenser, and a Dean-Stark trap, 100 g of glycerine, 300 ml of acetone, 3 g of p-toluenesulfonic acid monohydrate, and 300 ml of petroleum ether were placed, and heated to reflux in an oil bath set at 50° C. After 12 hours, when about 23 ml of water was collected and no further formation of water was confirmed, the reaction mixture was cooled to room temperature. 3 g of sodium acetate was added, and the mixture was stirred for 30 minutes. Petroleum ether and acetone were distilled off in an evaporator. The resulting crude product was purified by vacuum distillation to give 130.6 g of 2,3-O-isopropylideneglycerol in the form of colorless, transparent liquid at 91% yield. 1H-NMR spectral data are shown below:
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petroleum ether
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Synthesis routes and methods II

Procedure details

Alternatively, the glyceric acid can be reacted with the 2,2-dimethoxypropane without methanol to prepare 2,3-O-isopropylidene D- or L-glyceric acid which is then reacted with lithium aluminum hydride to produce the solketal.
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Synthesis routes and methods III

Procedure details

Alternatively, the 2,3-dihydroxypropanoic acid (D- or L-glyceric acid) is reacted with 2,2-dimethoxypropane without lower alcohol present to prepare 2,3-O-isopropylidene D- or L-glyceric acid which is then reacted with lithium aluminum hydride to produce the solketal.
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Synthesis routes and methods IV

Procedure details

A similar experiment to that of example 1 is carried out using this time 2 kg of crude product comprising 42% by weight of glycerol, 14% by weight of water and a large amount of volatile products (methanol, ethanol). The acetone is used in the same molar ratio as is for example 1 and the 2,2-dimethyl-1,3-dioxolane-4-methanol obtained has a purity of 98%.
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Synthesis routes and methods V

Procedure details

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Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.